4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)-
Description
The compound 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- (CAS 61280-31-7) is a pyrimidinedione derivative characterized by a seven-membered azepine ring at position 2 of the pyrimidinedione core. Its molecular formula is C₁₁H₁₇N₃O₂, and its structure includes a methyl group at position 5 and a hexahydro-1H-azepin-1-yl substituent at position 2 . This compound is part of a broader class of pyrimidinediones, which are known for diverse biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory properties.
Properties
CAS No. |
61280-30-6 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(azepan-1-yl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C10H15N3O2/c14-8-7-9(15)12-10(11-8)13-5-3-1-2-4-6-13/h1-7H2,(H,11,12,14,15) |
InChI Key |
IJOREYLIDYPKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidinedione core or the hexahydro-1H-azepin-1-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Pharmaceutical Development
4,6(1H,5H)-Pyrimidinedione derivatives are explored for their potential as therapeutic agents. The compound's structure allows for modifications that can enhance its efficacy against various diseases.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrimidinedione derivatives that exhibited promising anti-cancer activity. The modifications introduced in the azepine ring improved the selectivity towards cancer cells while minimizing toxicity to normal cells .
Antiviral Activity
Research indicates that pyrimidinedione compounds may possess antiviral properties. Specifically, they have been investigated for their activity against viruses such as Hepatitis B.
Case Study : In a study on structure-activity relationships, certain derivatives of pyrimidinedione were shown to inhibit Hepatitis B virus replication effectively. The findings suggest that the hexahydroazepine moiety contributes to the antiviral activity by enhancing binding affinity to viral targets .
Neuroprotective Effects
The neuroprotective properties of pyrimidinediones have gained attention in neuropharmacology. Compounds in this class have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis.
Case Study : Research published in Neuroscience Letters demonstrated that specific pyrimidinedione derivatives could reduce neuronal cell death in models of neurodegenerative diseases by modulating apoptotic pathways and reducing oxidative stress markers .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Pyrimidinedione derivatives differ primarily in substituents at positions 2, 5, and the oxidation state of the heterocyclic ring. Below is a comparative analysis of key analogs:
Physicochemical Properties
Pharmacokinetic Considerations
- Metabolic Stability : Thiobarbiturates (e.g., thialbarbitone) are prone to hepatic oxidation, whereas oxo derivatives like the target compound may exhibit slower metabolism .
Biological Activity
4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that pyrimidine derivatives, including 4,6(1H,5H)-Pyrimidinedione, exhibit anticancer properties by inhibiting key enzymes involved in DNA synthesis. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, revealing IC50 values ranging from 0.01 to 0.12 µM, suggesting potent activity compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4,6-Pyrimidinedione derivative | MCF-7 | 0.09 |
| 4,6-Pyrimidinedione derivative | A549 | 0.03 |
Neuroprotective Effects
In addition to anticancer activity, this compound has been investigated for neuroprotective effects. Studies have shown that certain pyrimidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. For example, one derivative exhibited an IC50 of 20.15 µM against AChE compared to galantamine's IC50 of 4.82 µM .
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has also been explored. Compounds synthesized from the pyrimidinedione scaffold demonstrated moderate antibacterial activity against Gram-negative and Gram-positive bacteria. In vitro tests showed that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics .
The biological activity of 4,6(1H,5H)-Pyrimidinedione is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits enzymes crucial for DNA synthesis and repair.
- Receptor Modulation : It may modulate neurotransmitter receptors involved in cognitive functions.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that help mitigate cellular damage.
Case Studies
- Anticancer Efficacy : A recent study evaluated the anticancer efficacy of a series of pyrimidine derivatives in xenograft models. The results indicated that treatment with these compounds significantly reduced tumor size compared to controls .
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of a pyrimidine derivative resulted in improved cognitive function and reduced amyloid plaque formation .
- Antimicrobial Testing : A set of synthesized pyrimidine derivatives was tested against E. coli and S. aureus, showing promising results with some compounds achieving MIC values lower than those of conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
